(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid, also known by its CAS number 1840966-95-1, is an organic compound characterized by its unique trifluorophenyl group. This compound has garnered attention in pharmaceutical chemistry due to its role as an intermediate in the synthesis of various bioactive molecules, particularly those related to diabetes treatment. The molecular formula of this compound is C10H7F3O2, and it has a molecular weight of 216.16 g/mol .
This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It falls within the category of fluorinated organic compounds, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid can be achieved through several methods. A notable approach involves a cobalt-catalyzed cross-coupling reaction. In this method, 1-bromo-2,4,5-trifluorobenzene is reacted with methyl 4-bromocrotonate to form methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate as an intermediate. This ester can then be hydrolyzed to yield the desired acid .
Technical Details:
The molecular structure of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid features a double bond between the second and third carbon atoms in the butenoic acid chain. The trifluorophenyl group is attached to the fourth carbon atom.
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid participates in various chemical reactions typical for carboxylic acids and alkenes.
The mechanism of action for (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid primarily relates to its role as an intermediate in synthesizing bioactive compounds like sitagliptin. The compound's trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
The synthesis process often involves:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound and confirm its purity .
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid has significant applications in scientific research and pharmaceutical development:
(E)-4-(2,4,5-Trifluorophenyl)but-2-enoic acid (CAS 1840966-95-1; C₁₀H₇F₃O₂) is a critical building block in synthesizing sitagliptin, a first-line dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. The compound’s E-configured α,β-unsaturated carboxylic acid moiety enables direct amide coupling with the triazolopiperazine core of sitagliptin (3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) [1] [3]. Industrial routes employ a cobalt-catalyzed cross-coupling between 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate, yielding methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate in 91% efficiency. Subsequent acid hydrolysis (3M HCl, room temperature) furnishes the title compound without isomerization, achieving high overall yields (>85%) [3]. This route’s robustness stems from:
Table 1: Synthetic Routes to Key Sitagliptin Intermediates
Intermediate | CAS Number | Synthetic Method | Yield | Key Advantage |
---|---|---|---|---|
Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | Not provided | Co-catalyzed cross-coupling | 91% | Atom economy |
(E)-4-(2,4,5-Trifluorophenyl)but-2-enoic acid | 1840966-95-1 | HCl hydrolysis of ester | >85% | No isomerization |
(E)-4-(2,4,5-Trifluorophenyl)but-3-enoic acid | 1879926-11-0 | NaOH-induced isomerization/hydrolysis | 92% | Access to regioisomeric impurity |
This compound is a structural alert in sitagliptin quality control due to its potential emergence as a degradation product or process-related impurity. Its α,β-unsaturated system renders it prone to Michael additions or isomerization, necessitating stringent monitoring [1] [3]. Key analytical challenges include:
Table 2: Hydrolysis Conditions for Isomer Control
Reagent | Concentration | Time (h) | Temperature | Product Ratio (14:15:13) |
---|---|---|---|---|
NaOH | 0.2 M | 0.5 | RT | 1:0.46:0.16 |
NaOH | 3 M | 0.5 | RT | 1:0.16:0.10 |
NaOH | 3 M | 72 | RT | 1:0.10:0.04 |
HCl | 3 M | 24 | RT | 0:1:0 (acid 15 only) |
The United States Pharmacopeia (USP) designates this compound as "Sitagliptin Phenylcrotonyl Analogue Impurity" (3-desamino-2,3-dehydrositagliptin), capping limits at NMT 0.2% in sitagliptin drug substances and products [1] [3]. This specification arises from:
Table 3: USP Compendial Requirements for Sitagliptin Impurities
Impurity Common Name | USP Designation | CAS Number | Molecular Formula | Acceptance Limit |
---|---|---|---|---|
Phenylcrotonyl analogue | 3-Desamino-2,3-dehydrositagliptin | 1840966-95-1 | C₁₆H₁₃F₆N₅O₂ | ≤0.2% |
Styrylacetyl analogue | 3-Desamino-3,4-dehydrositagliptin | Not provided | C₁₆H₁₃F₆N₅O₂ | ≤0.2% |
Sitagliptin acid impurity | 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | Not provided | C₁₆H₁₅F₆N₅O | ≤0.15% |
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8